molecular formula C19H26N4O4 B2924026 4-acetyl-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide CAS No. 894021-66-0

4-acetyl-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide

Cat. No.: B2924026
CAS No.: 894021-66-0
M. Wt: 374.441
InChI Key: BVVXPNHWCUAPHC-UHFFFAOYSA-N
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Description

4-acetyl-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry research, particularly in the investigation of novel enzyme inhibitors. Its structure incorporates a piperazine-1-carboxamide core, a motif frequently explored in the development of pharmacologically active compounds. Specifically, the piperazine carboxamide scaffold is recognized in scientific literature for its potential to inhibit key enzymes . Research on analogous compounds has demonstrated that this chemical class can exhibit potent inhibitory activity against cytochrome P450 (CYP) enzymes, such as CYP51 and CYP5122A1, which are critical therapeutic targets in infectious diseases . For instance, related molecules have shown efficacy against the sterol biosynthesis pathway in parasites like Leishmania donovani , with some analogs demonstrating low micromolar effectiveness against intracellular parasites and causing an accumulation of specific sterols in cell membranes . Furthermore, the structure combines this core with a pyrrolidin-3-yl group, a feature that can influence molecular conformation and target binding. The presence of the 4-ethoxyphenyl moiety suggests potential for interaction with hydrophobic enzyme pockets, a strategy employed in the optimization of compounds targeting sterol biosynthetic pathways . This compound is positioned as a valuable chemical probe for researchers investigating the mechanisms of enzyme inhibition, structure-activity relationships (SAR), and for advancing the development of new therapeutic candidates for neglected diseases. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-acetyl-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4/c1-3-27-17-6-4-16(5-7-17)23-13-15(12-18(23)25)20-19(26)22-10-8-21(9-11-22)14(2)24/h4-7,15H,3,8-13H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVXPNHWCUAPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide typically involves multiple steps, including the formation of the piperazine and pyrrolidine rings, followed by the introduction of the acetyl and ethoxyphenyl groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles/Electrophiles: Halides, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-acetyl-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways within the body. These may include:

Comparison with Similar Compounds

Key Observations :

  • Piperazine Modifications : The 4-acetyl group introduces a polar carbonyl moiety absent in methyl-substituted analogs (), which may influence hydrogen bonding and solubility.
  • Molecular Weight : The methoxy-substituted analog () has the highest molecular weight (424.5 g/mol), likely reducing blood-brain barrier penetration compared to the target compound .

Antiproliferative Activity

  • The structurally related 4-methyl-N-(p-tolyl)piperazine-1-carboxamide () demonstrated potent antiproliferative effects against MCF7 and HCT116 cancer cell lines, inducing cell cycle arrest at G1/S phase. The acetyl group in the target compound may enhance potency by improving metabolic stability compared to methyl substituents .
  • Chlorophenyl-substituted analogs (e.g., ) showed reduced activity in preliminary assays, possibly due to decreased solubility from the hydrophobic chloro group .

Antimicrobial Potential

  • Piperazine-carboxamide derivatives with arylpyrrolidinone cores (e.g., ) exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The ethoxy group in the target compound may broaden the spectrum by enhancing membrane disruption .

Enzyme Inhibition

  • Acetildenafil analogs () with modified piperazine groups (e.g., 3,5-dimethyl substitution) showed phosphodiesterase (PDE) inhibition. The target compound’s acetyl group may mimic these effects but with distinct selectivity due to steric and electronic differences .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The 4-ethoxyphenyl group optimizes lipophilicity for cellular uptake, while the acetylpiperazine enhances binding to enzymatic targets (e.g., kinases or PDEs) compared to bulkier substituents .
  • Toxicity Considerations: Chlorophenyl analogs () showed higher cytotoxicity in normal cell lines, suggesting the target compound’s ethoxy group may improve therapeutic indices .
  • Future Directions : Comparative pharmacokinetic studies and in vivo efficacy trials are needed to validate preclinical hypotheses.

Biological Activity

4-acetyl-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperazine core, which is often associated with various pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective properties. The following sections provide an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure and Properties

The molecular formula of this compound is C19H26N4O4C_{19}H_{26}N_{4}O_{4}, with a molecular weight of approximately 374.441 g/mol. The compound's structure can be visualized as follows:

Property Value
Molecular FormulaC₁₉H₂₆N₄O₄
Molecular Weight374.441 g/mol
SMILESCCOc1ccc(cc1)N(C(=O)N2CC(C(=O)N2C)C2)C2

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may act as an inhibitor or modulator of key biological pathways, potentially affecting processes like apoptosis, cell cycle regulation, and metabolic pathways.

Potential Targets:

  • Acetyl-CoA Carboxylase (ACC) : Inhibition of ACC has been linked to reduced fatty acid synthesis, suggesting potential applications in metabolic disorders .
  • Telomerase : Compounds with similar structures have shown inhibitory effects on telomerase activity, which is crucial for cancer cell proliferation .
  • Serotonin Receptors : Piperazine derivatives are known to interact with serotonin receptors, indicating possible neuroactive properties .

Anticancer Activity

Studies have demonstrated that derivatives of piperazine can exhibit significant cytotoxic effects against various cancer cell lines. For example, structural modifications in piperazine derivatives have led to enhanced anticancer activity through mechanisms such as inducing apoptosis and inhibiting cell proliferation.

Compound Cell Line IC50 (µM) Mechanism
4-acetyl derivativePC30.52Induces apoptosis via DNA damage
Similar piperazineLNCaP0.26Cell cycle arrest at G2/M phase

Anti-inflammatory Properties

Research has indicated that certain piperazine derivatives possess anti-inflammatory effects by modulating inflammatory cytokines and pathways involved in inflammation . This suggests that this compound may also exhibit similar properties.

Case Studies

  • Study on Metabolic Effects : A study evaluated the effects of piperazine derivatives on lipid metabolism in rats. The results showed a significant reduction in hepatic de novo fatty acid synthesis when treated with these compounds .
  • In Vitro Cytotoxicity Assay : In a comparative study, several piperazine derivatives were tested against cancer cell lines (e.g., A549 and HeLa). The findings indicated that compounds similar to 4-acetyl-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine exhibited potent cytotoxicity compared to standard chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives often correlates with specific structural features:

  • Substituents on the Piperazine Ring : Variations in substituents can significantly affect binding affinity and biological efficacy.
  • Aromatic Ring Modifications : The presence and position of substituents on the aromatic rings influence the compound's ability to interact with biological targets.

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